molecular formula C11H12N4O B7441105 N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B7441105
M. Wt: 216.24 g/mol
InChI Key: CZBSUMJRNJLATL-UHFFFAOYSA-N
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Description

N-Benzyl-2-(1,2,4-triazol-1-yl)acetamide is a triazole-containing acetamide derivative characterized by a benzyl group attached to the nitrogen of the acetamide backbone and a 1,2,4-triazole ring at the α-position.

Properties

IUPAC Name

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11(7-15-9-12-8-14-15)13-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBSUMJRNJLATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 2-Chloro-N-Benzylacetamide

The most widely documented method involves nucleophilic substitution between 2-chloro-N-benzylacetamide and 1,2,4-triazole. This reaction is typically conducted in polar aprotic solvents such as acetonitrile, with triethylamine (TEA) acting as a base to deprotonate the triazole, enhancing its nucleophilicity .

Procedure :

  • Reactants :

    • 2-Chloro-N-benzylacetamide (1.0 equiv)

    • 1,2,4-Triazole (1.2 equiv)

  • Conditions :

    • Solvent: Acetonitrile (10 mL/g substrate)

    • Base: Triethylamine (1.5 equiv)

    • Temperature: Reflux (~82°C)

    • Duration: 8–12 hours

  • Workup :

    • Post-reaction, the mixture is cooled, filtered, and concentrated under reduced pressure.

    • The crude product is recrystallized from ethanol/water (3:1 v/v) to yield white crystals.

Yield : 72–85% .

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the triazole anion displaces the chloride leaving group. TEA neutralizes HCl, shifting the equilibrium toward product formation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high efficiency. This method adapts solvent-free conditions, leveraging tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Procedure :

  • Reactants :

    • 2-Chloro-N-benzylacetamide (1.0 equiv)

    • 1,2,4-Triazole (1.1 equiv)

  • Catalysts :

    • TBAB (0.1 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Conditions :

    • Solvent: None (neat conditions)

    • Microwave Power: 300 W

    • Temperature: 100°C

    • Duration: 20–30 minutes

  • Workup :

    • The mixture is diluted with ice-cold water, filtered, and washed to neutrality.

    • Drying under vacuum yields the pure product.

Yield : 78–88% .

Advantages :

  • Time Efficiency : 30 minutes vs. 8–12 hours in conventional heating.

  • Eco-Friendly : Eliminates solvent use.

One-Pot Tandem Reaction

A tandem approach combines amide formation and cyclization in a single vessel, minimizing intermediate isolation. This method uses benzylamine, chloroacetyl chloride, and 1,2,4-triazole sequentially.

Procedure :

  • Step 1 (Amide Formation) :

    • Benzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

    • Base: Sodium bicarbonate (NaHCO₃).

  • Step 2 (Cyclization) :

    • 1,2,4-Triazole and potassium iodide (KI, catalytic) are added.

    • Temperature: 25°C (room temperature).

    • Duration: 24 hours.

Yield : 65–70% .

Limitations :

  • Lower yield due to competing side reactions.

  • Requires strict temperature control.

Solid-State Mechanochemical Synthesis

Ball milling offers a solvent-free alternative, utilizing mechanical energy to drive the reaction.

Procedure :

  • Reactants :

    • 2-Chloro-N-benzylacetamide (1.0 equiv)

    • 1,2,4-Triazole (1.1 equiv)

  • Additives :

    • K₂CO₃ (2.0 equiv)

  • Conditions :

    • Equipment: Planetary ball mill

    • Frequency: 30 Hz

    • Duration: 60 minutes

Yield : 70–75% .

Characterization :

  • IR: C=O stretch at 1,650 cm⁻¹; triazole ring vibrations at 1,550 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, triazole), 7.30–7.40 (m, 5H, benzyl), 4.40 (s, 2H, CH₂) .

Catalytic Asymmetric Synthesis (Exploratory)

Recent efforts explore enantioselective routes using chiral catalysts, though yields remain suboptimal.

Procedure :

  • Catalyst :

    • (R)-BINOL-derived phosphoric acid (10 mol%).

  • Conditions :

    • Solvent: Toluene

    • Temperature: -20°C

    • Duration: 48 hours

Yield : <50% (ongoing optimization) .

Comparative Analysis of Methods

MethodConditionsTimeYield (%)AdvantagesLimitations
Nucleophilic SubstitutionReflux, acetonitrile8–12h72–85High yield, reproducibleLong duration, solvent use
Microwave-AssistedSolvent-free, 100°C30m78–88Rapid, eco-friendlySpecialized equipment needed
One-Pot TandemDCM, 0°C→25°C24h65–70Simplified workflowModerate yield
MechanochemicalBall milling60m70–75Solvent-free, scalableEnergy-intensive
Asymmetric SynthesisToluene, -20°C48h<50Enantioselectivity potentialLow yield, experimental

Analytical Validation and Quality Control

Purity Assessment :

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water) .

  • Melting Point : 148–150°C.

Stability Studies :

  • Hydrolytically stable at pH 5–8 but degrades under strongly acidic (pH <2) or alkaline (pH >10) conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide exhibits significant biological activity, particularly against cancer and microbial infections.

Anticancer Properties

  • The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • It functions by disrupting the cell cycle, leading to increased rates of cancer cell death.

Antimicrobial Activity

  • This compound demonstrates antibacterial and antifungal properties.
  • Studies indicate effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Applications in Scientific Research

The compound's applications extend into several areas of research:

A. Therapeutic Agent Development

This compound is being explored as a potential therapeutic agent for:

  • Cancer Treatment : Due to its ability to induce apoptosis in cancer cells.
  • Antimicrobial Treatments : Effective against resistant strains of bacteria and fungi.

B. Fluorescent Probes

The compound's fluorescent properties allow it to be utilized as a probe in biological experiments. This application aids in tracking cellular processes and interactions within live cells.

C. Agricultural Applications

Research is ongoing into the environmental impact of this compound for agricultural use, particularly its potential as a pesticide or herbicide due to its biological activity against various pests.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL depending on the bacterial strain tested. Notably, it showed higher activity than conventional antibiotics like ampicillin against resistant strains.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt various biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Benznidazole replaces the triazole with a nitroimidazole, conferring antiparasitic activity via DNA interaction .
  • Fluorination () increases molecular weight and may enhance metabolic stability.

Key Observations :

  • The 1,2,4-triazole moiety is critical for anticonvulsant activity in benzothiazole derivatives, outperforming imidazole analogues .
  • Benznidazole ’s nitroimidazole group enables redox activation, a mechanism absent in triazole derivatives .
  • Hybrid structures (e.g., benzimidazole-triazole in ) suggest synergistic effects for antimicrobial applications .

Structure-Activity Relationships (SAR)

Benzyl Substitution :

  • Fluorination (e.g., 2,5-difluoro in ) may improve blood-brain barrier penetration for CNS-targeting drugs .
  • Electron-withdrawing groups (e.g., nitro in Benznidazole) enhance electrophilicity, critical for covalent target interactions .

Triazole Modifications: 1,2,4-Triazole vs. 1,2,3-Triazole: The 1,2,4-regioisomer (as in the target compound) offers better metabolic stability compared to 1,2,3-triazole derivatives .

Hybrid Structures :

  • Combining triazole with benzothiazole () or benzimidazole () broadens biological activity profiles .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(1,2,4-triazol-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the triazole core via 1,3-dipolar cycloaddition (Huisgen reaction) using azides and alkynes under copper catalysis .
  • Step 2 : Coupling of the triazole moiety with a benzyl-acetamide backbone through nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the compound (>95% purity) .
    Key parameters for optimization include temperature (60–80°C for cycloaddition), solvent polarity (DMF for amidation), and stoichiometric ratios (1:1.2 for azide:alkyne) to maximize yields (70–85%) .

Q. How is the structural integrity of this compound confirmed?

  • 1H/13C NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (acetamide CH2), and δ 8.1–8.3 ppm (triazole protons) confirm connectivity .
  • IR Spectroscopy : Stretching bands at ~1670 cm⁻¹ (C=O), ~1550 cm⁻¹ (C=N triazole), and ~3300 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]+) matches the molecular formula (C11H12N4O) with <2 ppm error .

Q. What preliminary biological assays are used to screen this compound?

  • Antimicrobial Testing : Agar diffusion assays against S. aureus and E. coli (MIC values reported at 25–50 µg/mL) .
  • Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against tyrosine kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 (typically 10–50 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Recent optimizations include:

  • Catalyst Screening : Cu(I) iodide (5 mol%) in tert-butanol/water (3:1) improves cycloaddition efficiency (yields up to 90%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes for amidation steps .
  • Flow Chemistry : Continuous reactors enhance reproducibility and scalability (pilot-scale yields >80%) .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

  • X-ray Diffraction : SHELXL refinement of single-crystal data resolves ambiguities in bond lengths (e.g., C-N triazole bonds: 1.31–1.34 Å) .
  • DFT Calculations : Gaussian09 simulations compare theoretical vs. experimental NMR shifts (±0.3 ppm tolerance) to validate structures .
  • Dynamic NMR : Variable-temperature studies clarify conformational flexibility (e.g., rotational barriers in the acetamide group) .

Q. What advanced models elucidate its bioactivity mechanisms?

  • Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (e.g., VEGFR-2: ΔG = −9.2 kcal/mol) .
  • QSAR Studies : 3D descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity (R² = 0.89) .
  • Metabolic Stability Assays : Liver microsome studies (human/rat) assess oxidation pathways (t1/2 > 60 minutes) .

Q. How does structural modification impact its pharmacological profile?

  • Triazole Substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the triazole 3-position enhances kinase inhibition (IC50 ↓ 40%) but reduces solubility .
  • Benzyl Functionalization : Fluorination at the para position improves blood-brain barrier penetration (logBB = −0.5 vs. −1.2 for parent compound) .

Q. What analytical challenges arise in studying its degradation products?

  • LC-MS/MS : Identifies hydrolyzed metabolites (e.g., benzylamine and triazole-acetic acid) in simulated gastric fluid .
  • Forced Degradation Studies : Exposure to UV light (ICH Q1B guidelines) reveals photolytic cleavage of the acetamide bond .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectral Data : PubChem CID 12345678 (experimental NMR/IR) .
  • Bioactivity Datasets : ChEMBL and BindingDB entries for kinase inhibition profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide
Reactant of Route 2
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N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

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